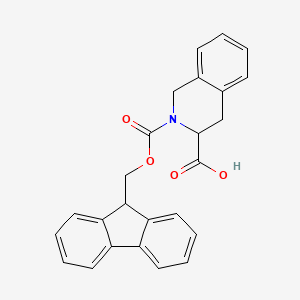

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

Description

This compound, commonly abbreviated as Fmoc-Tic-OH (CAS: 136030-33-6), is a fluorenylmethyloxycarbonyl (Fmoc)-protected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative. It is widely utilized in peptide synthesis as a non-proteinogenic amino acid building block, enabling the incorporation of constrained isoquinoline scaffolds into peptides . Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRBCUNCXDZOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171859-74-8 | |

| Record name | 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that fmoc-dl-tic-oh is used in the solid-phase synthesis of bradykinin antagonists. Bradykinin is a peptide that causes blood vessels to dilate (enlarge), and therefore causes blood pressure to lower. So, Fmoc-DL-Tic-OH might interact with the receptors of Bradykinin.

Mode of Action

Fmoc-DL-Tic-OH is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. The mechanism of Fmoc protection involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid (Fmoc-Tic-OH) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a dihydroisoquinoline structure, which are known to influence its pharmacological properties.

- IUPAC Name : (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

- Molecular Formula : C25H21NO4

- Molecular Weight : 399.44 g/mol

- CAS Number : 136030-33-6

- Purity : ≥ 97%

Biological Activity

Research indicates that compounds similar to Fmoc-Tic-OH exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against multidrug-resistant strains of bacteria and fungi, although specific data on Fmoc-Tic-OH itself is limited. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) against Gram-positive bacteria .

- Antitumor Properties : The isoquinoline core structure is often associated with anticancer activity. Studies suggest that modifications to this structure can enhance its efficacy against various cancer cell lines.

- Neuroprotective Effects : The fluorenylmethoxycarbonyl group has been linked to neuroprotective activities, making such compounds potential candidates for treating neurodegenerative diseases.

Antimicrobial Evaluation

A study synthesized various derivatives of isoquinoline and evaluated their antimicrobial properties. While specific results for Fmoc-Tic-OH were not highlighted, related compounds showed activity against certain Gram-positive strains, indicating a potential for further exploration in this area .

Antitumor Activity

Research into tetrahydroisoquinoline derivatives has revealed their ability to inhibit tumor growth in vitro. For example, structural modifications similar to those found in Fmoc-Tic-OH have been correlated with increased cytotoxicity against cancer cells, suggesting that this compound could be a valuable lead in anticancer drug development.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Fmoc-Tic-OH | Isoquinoline core | Antimicrobial, Antitumor |

| Tetrahydroisoquinoline | Isoquinoline core | Antitumor properties |

| Fluorenylmethanol | Fluorene scaffold | Neuroprotective effects |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural analogs.

Key Research Findings

Synthetic Utility: Fmoc-Tic-OH and its analogs are synthesized via Fmoc-protection of amino acid precursors, often using carbodiimide coupling agents. Derivatives like the 5-fluoro variant () may require halogenated boronic acids in Suzuki-Miyaura cross-coupling reactions . The oxetane-containing analog (CAS: 1380327-56-9) demonstrates enhanced metabolic stability compared to traditional isoquinoline scaffolds .

Physicochemical Properties :

- Fluorinated derivatives (e.g., 5-fluoro and difluorophenylalanine) exhibit increased lipophilicity, improving blood-brain barrier penetration in therapeutic peptides .

- The carboxylic acid group at position 6 (CAS: 2138226-21-6) may enhance water solubility, critical for aqueous-phase peptide synthesis .

Stability and Reactivity :

Q & A

Basic: What are the standard laboratory synthesis protocols for this compound?

The synthesis typically involves multi-step protection-deprotection strategies and coupling reactions. Key steps include:

- Fmoc-group introduction : Reacting the isoquinoline core with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., pyridine or DIPEA) to protect reactive amines .

- Carboxylic acid activation : Using reagents like HOBt/EDC or DCC for coupling with secondary substrates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the product ≥95% purity .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A for irritation) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335: respiratory irritation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can coupling reactions involving this compound be optimized?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates .

- Catalyst systems : Additives like DMAP or HOAt improve coupling efficiency by reducing racemization .

- Temperature control : Reactions performed at 0–4°C minimize side reactions (e.g., Fmoc cleavage) .

Advanced: What analytical techniques resolve spectral data contradictions?

- NMR : Use -DEPT and 2D-COSY to distinguish overlapping signals from stereoisomers or rotamers .

- HPLC-MS : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) with ESI-MS detect impurities (e.g., deprotected byproducts) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Basic: What are common impurities, and how are they removed?

- Unreacted Fmoc precursors : Removed via liquid-liquid extraction (ethyl acetate vs. brine) .

- Hydrolyzed byproducts : Eliminated using preparative HPLC (gradient elution) .

- Metal residues : Chelating agents (EDTA) in wash steps during purification .

Advanced: How do steric effects of the Fmoc group influence reactivity?

The bulky Fmoc group:

- Shields reactive amines : Prevents undesired nucleophilic attacks during peptide elongation .

- Impacts reaction kinetics : Slows coupling in sterically hindered environments (e.g., β-branched amino acids), requiring extended reaction times .

- Thermal sensitivity : Decomposes above 40°C, necessitating low-temperature workflows .

Basic: What storage conditions ensure stability?

- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption .

- Light sensitivity : Protect from UV exposure using amber vials .

- Long-term stability : Lyophilized forms remain stable >12 months at -20°C .

Advanced: How to mitigate discrepancies in biological activity data?

- Purity validation : Require ≥95% HPLC purity thresholds to exclude confounding impurities .

- Assay standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration) .

- Structural analogs : Compare activity profiles with derivatives (e.g., fluorinated or naphthalene-modified variants) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.